- Preparation of compounds with TRK inhibitory activity, China, , ,

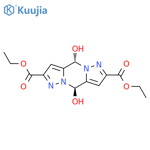

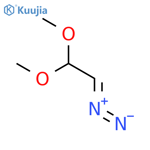

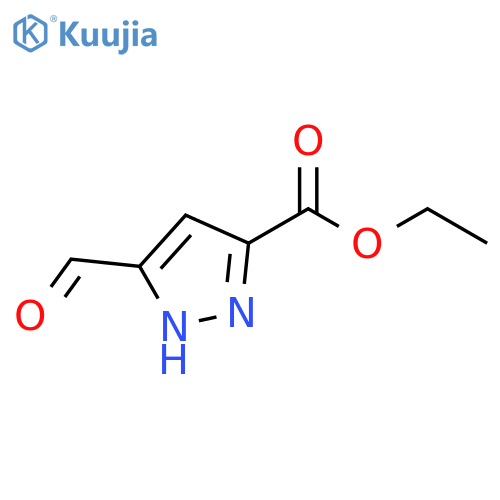

Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure

Nome del prodotto:Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester

- Ethyl 5-Formylpyrazole-3-carboxylate

- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester

- ethyl 3(5)-formylpyrazole-5(3)-carboxylate

- ethyl 5-formyl-1H-pyrazole-3-carboxylate

- Ethyl 3-formyl-1H-pyrazole-5-carboxylate

- DURUTRWXAPRQHM-UHFFFAOYSA-N

- Ethyl5-Formylpyrazole-3-carboxylate

- 5789AC

- KM3179

- NE61573

- TRA0036683

- AB16859

- SY018583

- TC

- 5-Formylpyrazole-3-carboxylic acid ethyl ester

- SCHEMBL14097075

- EN300-55217

- Ethyl3-formyl-1H-pyrazole-5-carboxylate

- AKOS006238803

- DB-169069

- SCHEMBL5599267

- CS-0055100

- J-520877

- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester

- AS-32669

- DTXSID60393480

- Z825863534

- 93290-12-1

- AKOS016013842

- DA-18223

- MFCD16620106

- Ethyl 5-formyl-1H-pyrazole-3-carboxylate

-

- MDL: MFCD16620106

- Inchi: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)

- Chiave InChI: DURUTRWXAPRQHM-UHFFFAOYSA-N

- Sorrisi: O=CC1NN=C(C(OCC)=O)C=1

Proprietà calcolate

- Massa esatta: 168.05300

- Massa monoisotopica: 168.05349212g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 4

- Complessità: 184

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.6

- Superficie polare topologica: 72

Proprietà sperimentali

- Punto di ebollizione: 373.6±27.0℃/760mmHg

- PSA: 72.05000

- LogP: 0.39890

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 97% | 250mg |

¥1174.00 | 2024-04-24 | |

| Chemenu | CM188198-5g |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95%+ | 5g |

$783 | 2023-02-01 | |

| Enamine | EN300-55217-1.0g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 1g |

$271.0 | 2023-05-26 | |

| Apollo Scientific | OR926922-1g |

5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |

93290-12-1 | 95% | 1g |

£244.00 | 2025-02-21 | |

| Chemenu | CM188198-250mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95+% | 250mg |

$415 | 2021-08-05 | |

| TRC | E703010-50mg |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 50mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D691984-0.25g |

Ethyl 5-Formylpyrazole-3-carboxylate |

93290-12-1 | >95% | 0.25g |

$120 | 2023-09-03 | |

| Enamine | EN300-55217-0.05g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 0.05g |

$64.0 | 2023-05-26 | |

| Alichem | A049003436-5g |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 5g |

$1144.00 | 2023-08-31 | |

| Enamine | EN300-55217-10.0g |

ethyl 5-formyl-1H-pyrazole-3-carboxylate |

93290-12-1 | 95% | 10g |

$1163.0 | 2023-05-26 |

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt

1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux

1.3 Reagents: Water ; cooled

1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux

1.3 Reagents: Water ; cooled

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 30 min, rt

1.2 1 h, rt

1.3 Reagents: Methanol ; 10 min, rt

1.2 1 h, rt

1.3 Reagents: Methanol ; 10 min, rt

Riferimento

- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactions, Catalysis Science & Technology, 2017, 7(19), 4422-4430

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C

Riferimento

- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles, Journal of Heterocyclic Chemistry, 2013, 50(1), 71-77

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- Some aldehydes of the pyrazole and 1,2,3-triazole series, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 12 h, rt

Riferimento

- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaY, Chemistry Letters, 2007, 36(1), 60-61

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 30 min, reflux

1.2 Reagents: Formic acid ; 1 h, rt

1.2 Reagents: Formic acid ; 1 h, rt

Riferimento

- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxides, Russian Chemical Bulletin, 2005, 54(9), 2169-2181

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials

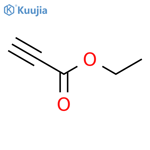

- ethyl propiolate

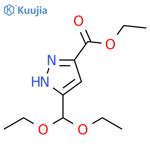

- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester

- Ethyl pyrazole-3-carboxylate

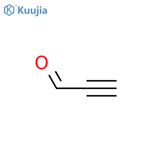

- 2-Propynal (>85%, stabilized with Hydroquinone)

- Ethane, 2-diazo-1,1-dimethoxy-

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Letteratura correlata

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) Prodotti correlati

- 15366-34-4(methyl 1H-pyrazole-5-carboxylate)

- 4027-57-0(Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

- 37687-24-4(Diethyl 1H-pyrazole-3,5-dicarboxylate)

- 4077-76-3(3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate)

- 5932-27-4(Ethyl pyrazole-3-carboxylate)

- 21056-77-9(Ethyl 1H-pyrazole-5-carboxylate)

- 886495-75-6(Ethyl 5-methyl-4H-pyrazole-3-carboxylate)

- 456-14-4(4-Fluorobenzamidine Hydrochloride)

- 2228649-34-9(tert-butyl N-1-(hydroxyamino)-3-methylbutan-2-ylcarbamate)

- 95473-92-0(4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):473.0/1818.0